molecular formula C20H22BrN3O2S B3537436 5-bromo-2-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

5-bromo-2-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B3537436
M. Wt: 448.4 g/mol
InChI Key: ZKSYGHFJXOTOTB-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide” is a complex organic molecule. It has been identified as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The molecular formula of a similar compound, “5-Bromo-2-methoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide”, is C20H20BrF3N2O2 . This gives us some insight into the possible structure of the compound you’re interested in, but without more specific information, a complete structural analysis isn’t possible.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure and the properties of similar compounds. For example, a similar compound, “5-Bromo-2-methoxy-N-(1-methylpropyl)benzamide”, has a density of 1.301±0.06 g/cm3 at 20 °C and 760 Torr .

Mechanism of Action

The compound has been identified as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . This suggests that it may interact with these receptors in some way, but the exact mechanism of action is not clear from the information available.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For a similar compound, “5-Bromo-2-methoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide”, the safety information includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could include further exploration of its potential as a building block for the synthesis of antagonists for the αvβ3 and somatostatin sst 3 receptors . Additionally, more research could be done to fully understand its synthesis, chemical reactions, mechanism of action, and safety profile.

properties

IUPAC Name

5-bromo-2-methoxy-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S/c1-26-18-10-9-14(21)13-15(18)19(25)23-20(27)22-16-7-3-4-8-17(16)24-11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSYGHFJXOTOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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